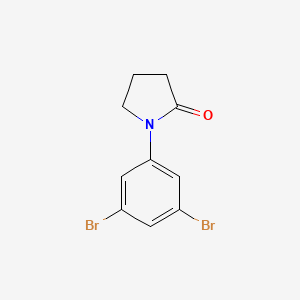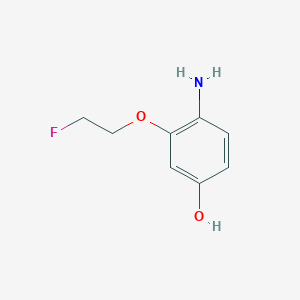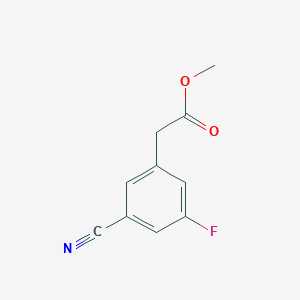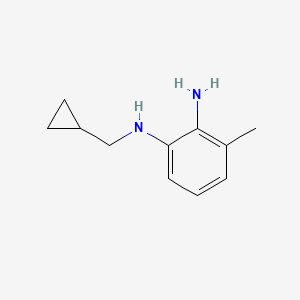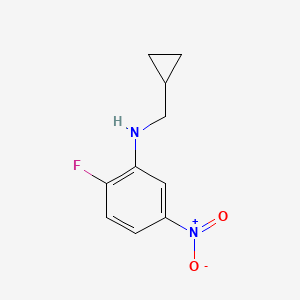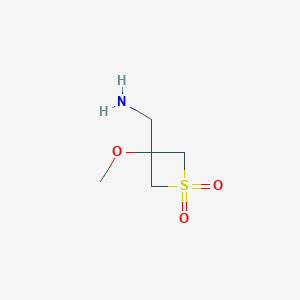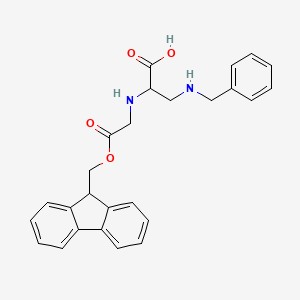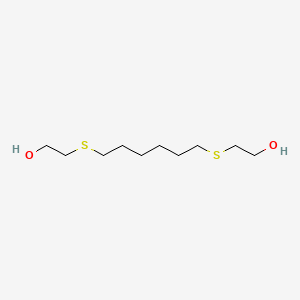
2,2'-(Hexane-1,6-diylbis(thio))bisethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Hexane-1,6-diylbis(thio))bisethanol is an organic compound with the molecular formula C10H22O2S2 It is characterized by the presence of two ethanol groups connected by a hexane chain with sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Hexane-1,6-diylbis(thio))bisethanol typically involves the reaction of 1,6-dibromohexane with thiourea, followed by hydrolysis. The reaction conditions include:
Step 1: Reacting 1,6-dibromohexane with thiourea in an ethanol solvent at elevated temperatures to form the intermediate 1,6-bis(thiocyanato)hexane.
Step 2: Hydrolyzing the intermediate with sodium hydroxide to yield 2,2’-(Hexane-1,6-diylbis(thio))bisethanol.
Industrial Production Methods
In industrial settings, the production of 2,2’-(Hexane-1,6-diylbis(thio))bisethanol may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and controlled reaction environments ensures high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2’-(Hexane-1,6-diylbis(thio))bisethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atoms to thiols.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Acid chlorides or alkyl halides are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Esters and ethers.
Scientific Research Applications
2,2’-(Hexane-1,6-diylbis(thio))bisethanol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting sulfur-containing biomolecules.
Industry: Utilized in the production of specialty chemicals and as an additive in polymer formulations.
Mechanism of Action
The mechanism of action of 2,2’-(Hexane-1,6-diylbis(thio))bisethanol involves its interaction with molecular targets through its hydroxyl and sulfur groups. These functional groups enable the compound to form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The sulfur atoms can undergo redox reactions, playing a role in oxidative stress and cellular signaling.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-(Hexane-1,6-diylbis(thio))diethanol
- 2,2’-(Hexane-1,6-diylbis(thio))bispropanol
- 2,2’-(Hexane-1,6-diylbis(thio))bisbutanol
Uniqueness
2,2’-(Hexane-1,6-diylbis(thio))bisethanol is unique due to its specific chain length and the presence of ethanol groups, which confer distinct solubility and reactivity properties. Compared to its analogs, it offers a balance of hydrophilicity and hydrophobicity, making it versatile for various applications.
Properties
CAS No. |
5416-14-8 |
|---|---|
Molecular Formula |
C10H22O2S2 |
Molecular Weight |
238.4 g/mol |
IUPAC Name |
2-[6-(2-hydroxyethylsulfanyl)hexylsulfanyl]ethanol |
InChI |
InChI=1S/C10H22O2S2/c11-5-9-13-7-3-1-2-4-8-14-10-6-12/h11-12H,1-10H2 |
InChI Key |
TUWUPOYDYIRWEI-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCSCCO)CCSCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



